molecular formula C13H10ClNO2 B078045 2-((3-Chlorophenyl)amino)benzoic acid CAS No. 13278-36-9

2-((3-Chlorophenyl)amino)benzoic acid

Cat. No. B078045
CAS RN: 13278-36-9
M. Wt: 247.67 g/mol
InChI Key: OVMWPVYEBVFZHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-((3-Chlorophenyl)amino)benzoic acid and its analogs typically involves multi-step chemical reactions, starting from basic aromatic compounds. For instance, the synthesis of related compounds often employs methods such as direct aromatic substitution, amide formation, and carboxylation reactions. These processes are crucial for introducing functional groups that define the chemical behavior of the final product (Zhoujin et al., 2022).

Molecular Structure Analysis

The molecular structure of 2-((3-Chlorophenyl)amino)benzoic acid is characterized by the presence of a benzene ring substituted with an amino group and a chlorophenyl group, linked through a carboxylic acid moiety. Structural analyses, such as X-ray crystallography, provide insights into the arrangement of these functional groups and their impact on the compound's physical and chemical properties. For example, studies on related compounds have shown that the spatial arrangement of substituents affects the compound's ability to form polymorphs and cocrystals, which is significant for its physical characteristics and applications (Kennard, Smith, & Katekar, 1982).

Chemical Reactions and Properties

2-((3-Chlorophenyl)amino)benzoic acid participates in various chemical reactions, reflecting its reactive amino and carboxylic acid groups. These reactions include amide bond formation, esterification, and nucleophilic substitution, which can be utilized to synthesize a wide range of derivatives with diverse chemical and biological activities. The presence of the chlorophenyl group also allows for further functionalization through substitution reactions, expanding the compound's utility in synthetic chemistry (Yuasa, Yuasa, & Tsuruta, 1998).

Physical Properties Analysis

The physical properties of 2-((3-Chlorophenyl)amino)benzoic acid, such as melting point, solubility, and crystalline form, are influenced by its molecular structure. Polymorphism, the ability of a compound to exist in more than one crystalline form, is of particular interest as it can affect the material's stability, solubility, and dissolution rate. Research into related compounds highlights the significance of molecular interactions, such as hydrogen bonding and π-π stacking, in determining these physical properties (Dokorou et al., 2004).

Chemical Properties Analysis

The chemical properties of 2-((3-Chlorophenyl)amino)benzoic acid are defined by its functional groups. The amino group makes it a potential ligand for metal coordination, while the carboxylic acid group allows for reactions typical of carboxylic acids, such as decarboxylation and formation of acyl chlorides. These properties are essential for the compound's reactivity and its potential applications in developing new materials and catalysts (Charanya, Sampathkrishnan, & Balamurugan, 2019).

Scientific Research Applications

  • Pharmaceutical Applications :

    • Analogs of 2-((3-Chlorophenyl)amino)benzoic acid, like 2-((2,6-Dichlorophenyl)amino)benzoic acid, have potential as non-steroidal anti-inflammatory drugs (Zhoujin et al., 2022).
    • Novel fluorescence probes based on derivatives of benzoic acid have been developed for selectively detecting highly reactive oxygen species, which are crucial in biological and chemical applications (Setsukinai et al., 2003).
  • Environmental Science :

    • Studies on the photodecomposition of chlorobenzoic acids, including 3-chlorobenzoic acid, have shown their transformation into hydroxybenzoic acids and benzoic acid under UV light, indicating potential environmental degradation pathways (Crosby & Leitis, 1969).
  • Material Science :

    • Polyaniline doped with benzoic acid and substituted benzoic acids, including 2-chlorobenzoic acid, has been explored for its properties and applications in advanced technologies (Amarnath & Palaniappan, 2005).
    • Research on heteroleptic Hg(II) complexes involving benzoic acid and its derivatives, including 3-amino benzoic acid, has shed light on their photophysical properties, potentially useful in material sciences (Mobin et al., 2016).
  • Biotechnology :

    • The compound has been used in biosynthesis studies, such as the microbial production of 3-amino-benzoic acid from glucose, demonstrating its relevance in metabolic engineering (Zhang & Stephanopoulos, 2016).
  • Analytical Chemistry :

    • Fluorescein-based dyes derived from 2-chlorobenzoic acid have been developed for sensing biological Zn(II), indicating applications in analytical chemistry (Nolan et al., 2005).

Future Directions

The potential of “2-((3-Chlorophenyl)amino)benzoic acid” in drug development is being explored, particularly as an alternative to acetylsalicylic acid due to its COX-2 specificity, toxicity profile, and anti-inflammatory and antiplatelet activity .

properties

IUPAC Name

2-(3-chloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMWPVYEBVFZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157792
Record name Benzoic acid, 2-((3-chlorophenyl)amino)-
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Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Chlorophenyl)amino)benzoic acid

CAS RN

13278-36-9
Record name 2-[(3-Chlorophenyl)amino]benzoic acid
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Record name N-(m-Chlorophenyl)anthranilic acid
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Record name 13278-36-9
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Record name Benzoic acid, 2-((3-chlorophenyl)amino)-
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Record name Benzoic acid, 2-[(3-chlorophenyl)amino]
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Record name N-(M-CHLOROPHENYL)ANTHRANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Waterloo, H Hübner, F Fierro, T Pfeiffer… - Journal of Medicinal …, 2023 - ACS Publications
The bitter taste receptor TAS2R14 is a G protein-coupled receptor that is found on the tongue as well as in the human airway smooth muscle and other extraoral tissues. Because its …
Number of citations: 1 pubs.acs.org
L Ma, J Li, L Xu - Chemosphere, 2017 - Elsevier
Fenamic acids, one important type of non-steroidal anti-inflammatory drugs, are ubiquitous in environmental matrices. Thus it is of high significance to know the fate of them during …
Number of citations: 16 www.sciencedirect.com
L Waterloo - 2022 - opus4.kobv.de
In this thesis, the syntheses of novel ligands of the Bitter Taste Receptor TAS2R14 using flufenamic acid as lead structure is described: By synthesizing a compound library consisting of …
Number of citations: 3 opus4.kobv.de

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